Linalool oxide

Description

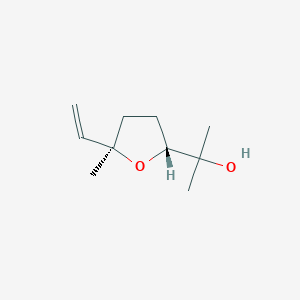

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHDDEIRQPDPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C(C)(C)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863673 | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

193.00 to 194.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60047-17-8 | |

| Record name | Linalool oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60047-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060047178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128.30 °C. @ 0.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Linalool Oxide Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural origins, biosynthesis, and extraction methodologies for linalool (B1675412) oxide isomers. It is intended to serve as a technical resource, offering detailed protocols and comparative data to support research and development activities. Linalool oxides, comprising both furanoid and pyranoid forms, are naturally occurring monoterpenes found in a wide variety of plants.[1] These compounds are significant for their aromatic properties in the flavor and fragrance industries and are of increasing interest for their potential pharmacological activities.

Natural Sources of Linalool Oxide Isomers

Linalool oxides are derived from the oxidation of linalool, a terpene alcohol present in over 200 plant species.[2][3] Consequently, linalool oxides are found in the essential oils of many of these plants. The specific isomers and their relative abundance can vary significantly between species and even between different parts of the same plant. Notable natural sources include tea plants (Camellia sinensis), kiwifruit flowers (Actinidia species), and various essential oils like rosewood oil.[4][5]

| Plant/Source | Isomer(s) Identified | Part of Plant | Reference |

| Camellia sinensis var. assamica 'Hainan dayezhong' | This compound A, B, C, D | Leaves, Stems | |

| Actinidia chrysantha (Kiwifruit) | Furanoid and Pyranoid Isomers | Flowers | |

| Actinidia polygama (Kiwifruit) | Furanoid and Pyranoid Isomers | Flowers | |

| Rosewood Oil | Furanoid and Pyranoid Isomers | Wood | |

| Osmanthus absolute | Furanoid and Pyranoid Isomers | Flowers | |

| Passion Fruit | Racemic Linalool (precursor) | Fruit | |

| Apricots | Racemic Linalool (precursor) | Fruit |

Biosynthesis of this compound Isomers

The formation of this compound isomers in plants is an enzymatic process that begins with the monoterpene precursor, linalool. Linalool itself is synthesized from geranyl diphosphate (B83284) (GPP). The biosynthesis of the oxides proceeds through the regioselective mono-epoxidation of the linalool's trisubstituted double bond, which is then followed by an intramolecular cyclization of the resulting epoxy-alcohol. This cyclization can result in the formation of five-membered rings (furanoid isomers) or six-membered rings (pyranoid isomers). The specific enantiomer of the linalool precursor—(R)-linalool or (S)-linalool—determines the stereochemistry of the resulting oxide isomers. This pathway is catalyzed by cytochrome P450 enzymes (CYPs).

Caption: Biosynthesis pathway of this compound isomers from Geranyl Diphosphate (GPP).

Extraction Methodologies

The extraction of linalool oxides from plant matrices typically involves isolating the essential oil fraction, where these compounds are concentrated. The choice of method depends on factors such as the stability of the compounds, the desired purity, yield, and environmental considerations.

The general workflow involves preparing the plant material, extracting the volatile compounds, and then separating the essential oil from the aqueous phase. Further purification may be necessary to isolate specific isomers.

Caption: General workflow for the extraction and isolation of this compound isomers.

Steam distillation is a traditional and widely used method for extracting essential oils from plant material. It is particularly suitable for temperature-sensitive compounds like linalool oxides because it allows for vaporization at temperatures below their boiling points.

Experimental Protocol:

-

Preparation of Material : Fresh or dried plant material (e.g., leaves, flowers) is harvested and, if necessary, chopped or ground to increase the surface area for efficient extraction.

-

Apparatus Setup : An all-glass vertical steam distillation unit is assembled, consisting of a boiling flask, a biomass flask, a still head, a condenser, and a receiver (e.g., a Florentine flask). All ground glass joints should be properly sealed.

-

Loading : The boiling flask is filled to approximately two-thirds with distilled water. The prepared biomass is placed into the biomass flask.

-

Distillation : The water in the boiling flask is heated to generate steam. The steam passes through the biomass, causing the volatile essential oils to vaporize along with the water.

-

Condensation : The vapor mixture travels to the water-cooled condenser, where it is cooled and converted back into a liquid state.

-

Collection and Separation : The condensate, a mixture of essential oil and water (hydrosol), is collected in the receiver. Due to their immiscibility and density difference, the essential oil will form a separate layer on top of or below the hydrosol, allowing for its physical separation.

-

Drying and Storage : The collected essential oil may be dried over anhydrous sodium sulfate (B86663) to remove residual water and then stored in a sealed, dark glass vial under refrigeration.

Solvent extraction is used for plant materials that are too delicate for steam distillation or to extract a broader range of compounds. The choice of solvent is critical to ensure high extraction efficiency and to avoid degradation of the target molecules.

Experimental Protocol (Soxhlet Extraction):

-

Preparation of Material : The plant material is dried and finely ground to maximize solvent contact.

-

Apparatus Setup : A Soxhlet extractor is set up with a round-bottom flask, the Soxhlet apparatus containing a thimble, and a condenser.

-

Loading : The ground plant material is placed inside a cellulose (B213188) thimble, which is then inserted into the Soxhlet extractor. The round-bottom flask is filled with a suitable solvent (e.g., ethanol, hexane, or methanol).

-

Extraction : The solvent in the flask is heated to its boiling point. The solvent vapor travels up to the condenser, liquefies, and drips into the thimble containing the plant material. The solvent extracts the desired compounds. When the liquid level in the extractor reaches the top of the siphon arm, the entire solvent volume containing the extracted compounds is siphoned back into the boiling flask.

-

Cycle Repetition : This process is repeated for several hours until the extraction is complete (indicated by the solvent in the siphon arm becoming colorless).

-

Solvent Removal : After extraction, the solvent is removed from the extract, typically using a rotary evaporator under reduced pressure. This leaves a concentrated extract rich in essential oils and other plant metabolites.

-

Purification : The resulting concrete or absolute may require further purification steps, such as fractional distillation, to isolate the linalool oxides.

SFE is a modern, environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. By manipulating temperature and pressure, the solvent properties of supercritical CO₂ can be fine-tuned to selectively extract specific compounds.

Experimental Protocol:

-

Preparation of Material : The plant material is dried and ground to a specific particle size to ensure uniform packing and efficient extraction.

-

Apparatus Setup : An SFE system consists of a CO₂ tank, a high-pressure pump, a co-solvent pump (optional), a heated extraction vessel, and one or more separators with pressure and temperature controls.

-

Loading : The ground plant material is packed into the extraction vessel.

-

Parameter Setting : The system is brought to the desired supercritical conditions. Typical parameters for essential oil extraction are pressures of 90-355 bar and temperatures of 40-65°C. A polar co-solvent like methanol (B129727) may be added to enhance the extraction of more polar compounds, though this can decrease selectivity for non-polar essential oils.

-

Extraction : Supercritical CO₂ is pumped through the extraction vessel. Its liquid-like density allows it to dissolve the essential oils, while its gas-like viscosity and diffusivity facilitate penetration into the plant matrix.

-

Separation : The CO₂ laden with the extract flows into a separator. By reducing the pressure and/or changing the temperature, the CO₂ returns to a gaseous state, losing its solvent power. The extracted oil precipitates and is collected in the separator.

-

CO₂ Recycling : The gaseous CO₂ can be re-compressed and recycled in the system, making the process sustainable.

Comparative Data on Extraction Methods

The efficiency and selectivity of extraction methods vary, impacting the yield and composition of the final product. SFE is often noted for its ability to extract compounds with high purity and without thermal degradation, sometimes yielding components like sclareol (B1681606) that are absent in steam-distilled extracts.

| Method | Advantages | Disadvantages | Typical Yields | Reference |

| Steam Distillation | Well-established, cost-effective for stable compounds, produces high-quality essential oils and hydrosols. | High temperatures can degrade thermally labile compounds; not suitable for all plant materials; can be time-consuming. | 0.25% (v/w) for Flixweed seed (as a reference). | |

| Solvent Extraction | High yield, effective for low-yield or delicate materials, can extract a wider range of compounds. | Potential for toxic solvent residues in the final product; requires an additional solvent removal step. | Generally higher than steam distillation. | |

| Supercritical Fluid Extraction (SFE) | Environmentally friendly ("green" method), highly selective, low extraction temperatures prevent thermal degradation, solvent-free final product. | High initial equipment cost; can be complex to optimize. | 0.68% to 17.1% (w/w) for Flixweed seed (as a reference). |

References

An In-depth Technical Guide to the Identification and Characterization of Linalool Oxide Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412) oxide, a naturally occurring monoterpene ether, exists as a complex mixture of eight stereoisomers, comprising two pairs of diastereomers for both the furanoid and pyranoid forms. The stereochemistry of these isomers significantly influences their olfactory properties and biological activities, making their precise identification and characterization crucial for applications in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive overview of the methodologies for the synthesis, separation, and structural elucidation of linalool oxide stereoisomers, with a focus on chromatographic and spectroscopic techniques. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods in a research and development setting.

Introduction

Linalool oxides are cyclic ethers derived from the abundant natural terpene alcohol, linalool. They are categorized into two main structural types: the five-membered ring furanoid isomers (2-methyl-2-vinyl-5-(α-hydroxyisopropyl)tetrahydrofuran) and the six-membered ring pyranoid isomers (2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol)[1]. Each of these exists as cis and trans diastereomers, and each diastereomer, in turn, has two enantiomers ((+)- and (-)-), resulting in a total of eight possible stereoisomers. The biosynthesis of these compounds is believed to occur through the regioselective mono-epoxidation of the trisubstituted double bond of linalool, followed by intramolecular cyclization[2][3].

The distinct sensory characteristics of each stereoisomer underscore the importance of stereospecific analysis. For instance, (S)-linalool and its corresponding (2S)-linalool oxide isomers are often described as having a sweet, floral aroma, whereas the (2R)-isomers exhibit different scent profiles[4]. Furthermore, the stereoisomers of linalool have been shown to possess varying biological activities, including anti-inflammatory, antioxidant, and anticancer effects, with studies indicating differential interactions with signaling proteins such as MAPK1[5]. This highlights the potential for stereoisomer-specific applications in drug development.

This technical guide will detail the key experimental procedures for the preparation and analysis of this compound stereoisomers, present quantitative data for their characterization, and provide visual workflows to aid in the understanding of these complex processes.

Synthesis and Preparation of this compound Stereoisomers

A common and effective method for the laboratory-scale synthesis of all eight this compound stereoisomers begins with the enantiomers of linalool, (R)-(-)-linalool and (S)-(+)-linalool[2][3]. The general synthetic pathway involves the epoxidation of the 6,7-double bond of linalool, followed by an acid-catalyzed intramolecular cyclization.

A user-friendly approach involves a one-pot reaction where linalool is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form the epoxide, which then undergoes in-situ cyclization, often facilitated by a catalytic amount of a protic acid like p-toluenesulfonic acid (PTSA)[2][3][5]. This reaction typically yields a mixture of furanoid and pyranoid oxides, with the furanoid isomers being the major products[2][3].

A significant challenge lies in the separation of the resulting mixture of stereoisomers. A practical strategy involves the chemoselective derivatization of the different isomers to facilitate their separation by column chromatography. The secondary alcohol of the pyranoid oxides can be selectively benzoylated, leaving the tertiary alcohol of the furanoid oxides unreacted. This allows for the chromatographic separation of the benzoylated pyranoid esters from the furanoid alcohols. Subsequently, the furanoid isomers can be converted to their acetate (B1210297) esters, which are then separable by chromatography. Finally, hydrolysis of the separated esters yields the individual, stereoisomerically pure linalool oxides[2][3].

Analytical Methodologies for Identification and Characterization

Gas Chromatography (GC)

Gas chromatography is the cornerstone technique for the separation of this compound stereoisomers. The choice of the capillary column's stationary phase is critical for achieving successful separation.

-

Polar and Non-Polar Columns: Standard polar (e.g., PEG-20M or CP-WAX) and non-polar (e.g., OV-1 or DB-5) columns can separate the diastereomers of both furanoid and pyranoid linalool oxides. On these columns, the elution order of the diastereomers is typically consistent[4].

-

Chiral Columns: To separate the enantiomers, chiral stationary phases are required. Permethylated β-cyclodextrin columns (e.g., CP-Cyclodextrin-B-236-M-19 or Astec® CHIRALDEX™ B-DM/B-PM) have proven effective for the enantioselective separation of both linalool and its oxide derivatives. The elution order on these columns is dependent on the specific stereochemistry of the analytes. For instance, on a CP-Cyclodextrin-B-236-M-19 column, (R)-linalool elutes before (S)-linalool[4]. Interestingly, the elution order of the furanoid and pyranoid enantiomers can be opposite[4].

Mass Spectrometry (MS)

Coupling gas chromatography with mass spectrometry (GC-MS) allows for the identification of the separated isomers based on their mass spectra. The electron impact (EI) mass spectra of the this compound isomers are characterized by specific fragmentation patterns that can aid in their identification[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of the this compound stereoisomers. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the differentiation between cis and trans diastereomers[2][3][4]. The chemical shifts and coupling constants are unique for each stereoisomer.

Quantitative Data for this compound Stereoisomers

The following tables summarize key quantitative data for the identification and characterization of this compound stereoisomers.

Table 1: Gas Chromatographic Retention Indices of this compound Isomers

| Compound | Column Type | Stationary Phase | Retention Index (I) | Reference |

| This compound (Isomer I) | Capillary | DB-5 MS | 1077 | [7] |

| This compound (Isomer I) | Capillary | DB-5 MS | 1091 | [7] |

| This compound Isomer #2 | Polar | Custom | 1472 | [8] |

Note: Retention indices can vary depending on the specific GC conditions.

Table 2: ¹H-NMR Chemical Shift Data for a Pyranoid this compound Isomer (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |

| H-vinyl | 5.97 | dd | 17.8, 11.1 | [2][3] |

| H-vinyl | 4.99 | d | 17.8 | [2][3] |

| H-vinyl | 4.98 | d | 11.1 | [2][3] |

| H-3 | 3.49–3.38 | m | [2][3] | |

| H-4 | 2.12 | dt | 13.6, 3.7 | [2][3] |

| H-5 | 1.79–1.51 | m | [2][3] | |

| H-5 | 1.42–1.31 | m | [2][3] | |

| CH₃-2 | 1.25 | s | [2][3] | |

| CH₃-2 | 1.17 | s | [2][3] | |

| CH₃-6 | 1.16 | s | [2][3] |

Note: This data is for one of the pyranoid isomers as reported in the literature. Specific assignments for cis/trans and R/S configurations require further analysis.

Experimental Protocols

Synthesis of Linalool Oxides

This protocol is adapted from a user-friendly procedure for the preparation of this compound isomers[2][3].

5.1.1. One-Pot Epoxidation and Cyclization:

-

Dissolve the starting linalool enantiomer in dichloromethane (B109758) (CH₂Cl₂) and cool the solution to 0 °C.

-

Slowly add a solution of m-chloroperoxybenzoic acid (mCPBA) in CH₂Cl₂ to the linalool solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting linalool is consumed.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) to facilitate the complete cyclization of the intermediate epoxide.

-

Work up the reaction mixture to obtain the crude mixture of furanoid and pyranoid linalool oxides.

5.1.2. Separation of Pyranoid and Furanoid Oxides:

-

Dissolve the crude oxide mixture in a solution of dry CH₂Cl₂ and dry pyridine.

-

Cool the solution to 0 °C and add benzoyl chloride dropwise.

-

Stir the reaction at room temperature for several hours.

-

Perform an aqueous workup and extract with ethyl acetate.

-

Separate the resulting benzoate (B1203000) esters (from the pyranoid oxides) from the unreacted furanoid oxides using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate eluent system.

5.1.3. Separation of Furanoid Diastereomers:

-

The separated mixture of furanoid isomers is refluxed with sodium acetate and acetic anhydride.

-

The resulting acetate esters are then separated by column chromatography.

-

The separated esters are reduced with a reagent such as lithium aluminum hydride (LiAlH₄) in dry diethyl ether to yield the pure cis- and trans-furanoid linalool oxides.

5.1.4. Hydrolysis of Pyranoid Benzoates:

-

The separated pyranoid benzoate esters are refluxed with sodium hydroxide (B78521) in methanol.

-

The resulting mixture of cis- and trans-pyranoid linalool oxides is then separated by column chromatography to yield the pure diastereomers.

Chiral Gas Chromatography Method

The following is a representative GC method for the chiral analysis of linalool oxides, based on published methods[4].

-

Gas Chromatograph: Shimadzu GC-9A or equivalent with a Flame Ionization Detector (FID).

-

Column: CP-Cyclodextrin-B-236-M-19 (50 m x 0.25 mm i.d.).

-

Oven Temperature Program: Hold at 100 °C for 40 minutes, then ramp at 1 °C/min to 130 °C.

-

Injector Temperature: 200 °C.

-

Carrier Gas: Nitrogen at a flow rate of 1.05 ml/min.

-

Split Ratio: 29:1.

Conclusion

The identification and characterization of this compound stereoisomers is a multifaceted process that relies on a combination of synthetic organic chemistry and advanced analytical techniques. The ability to prepare and separate all eight stereoisomers is essential for understanding their individual contributions to aroma, flavor, and biological activity. The methodologies outlined in this guide, particularly the use of chiral gas chromatography, provide a robust framework for researchers, scientists, and drug development professionals to accurately analyze these important natural compounds. Further research into the specific biological targets and mechanisms of action of individual this compound stereoisomers will be crucial for unlocking their full therapeutic potential.

References

- 1. EP1205544A2 - Process for the production of this compound or of this compound containing mixtures - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound (isomer I) [webbook.nist.gov]

- 8. This compound isomer # 2 [webbook.nist.gov]

A Comparative Analysis of the Biological Activities of Furanoid and Pyranoid Linalool Oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring monoterpene alcohol, is a well-documented bioactive compound with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Its oxidation products, furanoid and pyranoid linalool oxides, also exhibit significant biological activities. These oxides exist as various stereoisomers, and their specific isomeric form, including the distinction between the five-membered furanoid and six-membered pyranoid rings, plays a crucial role in their biological efficacy. This technical guide provides a comprehensive overview and comparative analysis of the biological activities of furanoid and pyranoid linalool oxides, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.

Antimicrobial Activity

Both furanoid and pyranoid linalool oxides have demonstrated notable antimicrobial properties, particularly against fungi. While direct comparative studies with side-by-side quantitative data are limited, existing research indicates that the isomeric and enantiomeric purity significantly influences the antifungal potency.

Table 1: Antifungal Activity of Linalool Oxides

| Compound | Target Organism | Activity Metric | Value | Reference |

| Racemic trans- & cis-Linalool Oxide (isomer not specified) | Penicillium citrinum | Potent Activity | Not specified | [1] |

| Racemic trans- & cis-Linalool Oxide (isomer not specified) | Rhizopus oryzae | Potent Activity | Not specified | [1] |

| Racemic trans- & cis-Linalool Oxide (isomer not specified) | Chaetomium globosum | Potent Activity | Not specified | [1] |

| Isolated Pure Enantiomers of Linalool Oxide | P. citrinum, R. oryzae, C. globosum | Decreased Activity | Not specified | [1] |

Note: The specific contribution of furanoid versus pyranoid isomers was not delineated in this particular study.

One study highlighted that a racemate of trans- and cis-linalool oxide exhibited potent activity against Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum.[1] Interestingly, the activity was observed to decrease when the pure enantiomers were isolated, suggesting a synergistic or broader spectrum of action of the racemic mixture.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Volatile Compounds

A crucial aspect of assessing antimicrobial activity is determining the Minimum Inhibitory Concentration (MIC). For volatile compounds like linalool oxides, specialized methods are required.

Broth Macrodilution Volatilization Method:

This method is designed to evaluate the antimicrobial effect of volatile agents in both liquid and vapor phases.

-

Preparation of Inoculum: A bacterial or fungal suspension is prepared to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound (furanoid or pyranoid this compound) is serially diluted in a suitable broth medium within microtubes.

-

Inoculation: Each microtube is inoculated with the standardized microbial suspension.

-

Vapor Phase Assessment: A small amount of agar (B569324) is placed in the cap of each microtube, which is then inoculated with the test organism. The cap is sealed onto the tube, allowing the volatile compound to diffuse into the agar.

-

Incubation: The microtubes are incubated under appropriate conditions for the test organism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth in the broth (liquid phase) and on the agar in the cap (vapor phase).

Figure 1: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of volatile compounds.

Anti-inflammatory Activity

While direct comparative studies on the anti-inflammatory effects of furanoid and pyranoid linalool oxides are scarce, the well-documented anti-inflammatory properties of their precursor, linalool, provide a strong basis for inferring their mechanisms. Linalool is known to suppress inflammatory responses by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Table 2: Inferred Anti-inflammatory Activity of Linalool Oxides (Based on Linalool Data)

| Compound | Target Cell Line | Effect | Potential Mechanism | Reference |

| Linalool | RAW 264.7 Macrophages | Inhibition of NO and PGE2 production | Inhibition of NF-κB and MAPK signaling | |

| Linalool | BV2 Microglia Cells | Inhibition of TNF-α, IL-1β, NO, and PGE2 production | Activation of Nrf2/HO-1 pathway, inhibition of NF-κB | |

| Linalool | LPS-induced lung injury model | Attenuation of lung inflammation | Inhibition of NF-κB activation |

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of furanoid and pyranoid linalool oxides can be assessed by their ability to inhibit the production of inflammatory mediators in stimulated immune cells.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Stimulation: The cells are pre-treated with various concentrations of the test compounds (furanoid or pyranoid this compound) for a specific duration. Subsequently, inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).

-

Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Measurement of Prostaglandin E2 (PGE2): The levels of PGE2 in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The inhibitory effect of the test compounds on NO and PGE2 production is calculated relative to the LPS-stimulated control group.

Signaling Pathways

The anti-inflammatory effects of linalool, and likely its oxides, are mediated through the modulation of critical intracellular signaling cascades.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Linalool has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Linalool has been observed to inhibit the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages. A computational molecular docking study also suggests that linalool enantiomers can interact with MAPK1, potentially modulating its activity.

Figure 2: Inferred anti-inflammatory signaling pathways modulated by linalool oxides.

Other Biological Activities

Beyond their antimicrobial and anti-inflammatory properties, linalool and its derivatives have shown potential in other therapeutic areas.

Leishmanicidal and Trypanocidal Activity

Linalool-rich essential oils have demonstrated potent activity against Leishmania amazonensis and Trypanosoma cruzi. The mechanism is thought to involve the induction of nitric oxide production in macrophages, which is crucial for parasite killing. Given that linalool is a precursor to its oxides, it is plausible that furanoid and pyranoid linalool oxides also contribute to these antiparasitic effects.

Table 3: Antiparasitic Activity of Linalool-Rich Essential Oil

| Compound | Target Organism | Activity Metric | Value | Reference |

| Linalool-rich essential oil | Leishmania amazonensis promastigotes | LD50 | 8.3 ng/mL | |

| Linalool-rich essential oil | Leishmania amazonensis amastigotes | LD50 | 8.7 ng/mL | |

| Linalool | Leishmania (L.) infantum chagasi | LD50 | 550 µg/mL |

Cytotoxic Activity

Linalool has been shown to exhibit cytotoxic effects against various cancer cell lines, including colon cancer, by inducing apoptosis through the generation of reactive oxygen species. The selective toxicity towards cancer cells while sparing normal cells makes it an interesting candidate for further investigation. The cytotoxic potential of the individual furanoid and pyranoid oxides warrants further dedicated studies.

Conclusion

Furanoid and pyranoid linalool oxides are bioactive compounds with promising antimicrobial and likely anti-inflammatory properties. The biological activity of these isomers is highly dependent on their stereochemistry. While direct comparative data between the furanoid and pyranoid forms is currently limited, the established mechanisms of their precursor, linalool, suggest that they likely exert their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. Further research is imperative to elucidate the specific contributions of the furanoid and pyranoid structures to their overall biological activity profile, which will be crucial for their potential development as therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the understanding of these promising natural compounds.

References

Linalool Oxide: A Comprehensive Technical Guide on its Pharmacological Properties and Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412) oxide, a naturally occurring monoterpenoid found in various aromatic plants, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the known pharmacological properties of linalool oxide, with a particular focus on its neuroactive and potential therapeutic effects. While research on this compound is still developing, this document synthesizes the current understanding of its antinociceptive, anticonvulsant, and anxiolytic activities. This guide also explores its anti-inflammatory and antimicrobial potential, often drawing parallels with its well-studied precursor, linalool, to infer potential mechanisms of action. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research in this promising area. Quantitative data from existing studies are summarized in tabular format for ease of comparison and reference. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework for understanding the pharmacological profile of this compound. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound and guiding future investigations.

Introduction

This compound is a bicyclic monoterpenoid that exists in two main isomeric forms: furanoid and pyranoid. It is a significant component of the essential oils of numerous plants and is also formed through the oxidation of linalool.[1] Traditionally, plants containing linalool and its oxides have been used in folk medicine for their sedative, analgesic, and anti-inflammatory properties. In recent years, scientific investigation has begun to validate these traditional uses, uncovering a range of pharmacological activities that position this compound as a promising candidate for drug development. This guide will delve into the documented pharmacological properties of this compound, presenting the available data, experimental methodologies, and potential mechanisms of action.

Pharmacological Properties

Neuropharmacological Effects

This compound has demonstrated significant effects on the central nervous system, primarily exhibiting antinociceptive, anticonvulsant, and anxiolytic properties.

This compound has been shown to possess notable analgesic effects in various preclinical models of pain.[2] Studies in mice have demonstrated a significant reduction in nociceptive responses in both the acetic acid-induced writhing test and the formalin test.[2] The acetic acid-induced writhing test is a model of visceral inflammatory pain, while the formalin test assesses both neurogenic and inflammatory pain responses.

Table 1: Antinociceptive Effects of this compound in Mice [2]

| Test Model | Dose (mg/kg, i.p.) | Effect |

| Acetic Acid-Induced Writhing | 100 | Significant decrease in the number of writhes (19.3 ± 3.6) compared to control (39.6 ± 3.4) |

| 150 | Significant decrease in the number of writhes (15.1 ± 2.8) compared to control (39.6 ± 3.4) | |

| Formalin Test (Phase 1 - Neurogenic Pain) | 100 | Significant decrease in paw licking time (44.3 ± 6.1s) compared to control (71.0 ± 6.3s) |

| 150 | Significant decrease in paw licking time (35.3 ± 4.4s) compared to control (71.0 ± 6.3s) | |

| Formalin Test (Phase 2 - Inflammatory Pain) | 50 | Significant decrease in paw licking time (102.3 ± 24.7s) compared to control (204.5 ± 32.5s) |

| 100 | Significant decrease in paw licking time (105.8 ± 21.8s) compared to control (204.5 ± 32.5s) | |

| 150 | Significant decrease in paw licking time (73.5 ± 29.6s) compared to control (204.5 ± 32.5s) |

This compound has shown promise as an anticonvulsant agent in established rodent models of seizures.[2][3] It has been demonstrated to be effective in both the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ)-induced seizure test, which is a model for absence seizures.[2][4]

Table 2: Anticonvulsant Effects of this compound in Mice [2]

| Test Model | Dose (mg/kg, i.p.) | Effect |

| Maximal Electroshock (MES) Test | 50 | Significant reduction in the duration of tonic seizures (12.5 ± 0.7s) compared to control (16.3 ± 0.7s) |

| 100 | Significant reduction in the duration of tonic seizures (10.9 ± 1.1s) compared to control (16.3 ± 0.7s) | |

| 150 | Significant reduction in the duration of tonic seizures (12.4 ± 0.4s) compared to control (16.3 ± 0.7s) | |

| Pentylenetetrazol (PTZ)-Induced Seizure Test | 150 | Significant increase in the latency to the first seizure (235.4 ± 53.1s) compared to control (87.5 ± 7.5s) |

Inhalation of this compound has been found to produce anxiolytic-like effects in mice, as evaluated by the elevated plus-maze and light/dark box tests.[5] These models are based on the natural aversion of rodents to open, brightly lit spaces. This compound increased the time spent in and the number of entries into the open arms of the elevated plus-maze, as well as the time spent in the light compartment of the light/dark box, indicative of an anxiolytic effect.[5] Importantly, these effects were observed without inducing motor impairment.[5]

Table 3: Anxiolytic Effects of Inhaled this compound in Mice [5]

| Test Model | Concentration (% w/w) | Effect |

| Elevated Plus-Maze | 0.65, 1.25, 2.5, 5.0 | Significant increase in the number of visits to and time spent in the open arms |

| Light/Dark Box | 0.65, 1.25, 2.5, 5.0 | Significant increase in the time spent in the brightly-lit chamber |

Potential Anti-inflammatory and Antimicrobial Properties

While specific studies on the anti-inflammatory and antimicrobial mechanisms of this compound are limited, the activities of its parent compound, linalool, suggest potential avenues for investigation. Linalool has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and by modulating signaling pathways like NF-κB and MAPK.[6][7][8] It is plausible that this compound shares some of these anti-inflammatory properties.

Similarly, linalool has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[9][10][11] The proposed mechanism involves the disruption of cell membrane integrity and function.[9] Further research is warranted to determine if this compound exhibits similar antimicrobial efficacy and to elucidate its specific mechanism of action.

Potential Mechanisms of Action (Inferred from Linalool)

Direct research into the signaling pathways of this compound is scarce. However, based on its structural similarity to linalool and the observed pharmacological effects, it is hypothesized that this compound may interact with similar molecular targets. The neuropharmacological effects of linalool are believed to be mediated through its interaction with key neurotransmitter systems.

Modulation of GABAergic and Glutamatergic Systems

Linalool has been shown to modulate the GABAergic system, a primary inhibitory neurotransmitter system in the brain. It is suggested that linalool enhances the action of GABA at GABA-A receptors, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization.[12] This potentiation of inhibitory neurotransmission likely contributes to its sedative, anxiolytic, and anticonvulsant effects.

Furthermore, linalool has been found to interact with the glutamatergic system, the main excitatory neurotransmitter system. It acts as a non-competitive antagonist of the NMDA receptor, which may also contribute to its anticonvulsant properties.[13]

References

- 1. protocols.io [protocols.io]

- 2. Antinociceptive and anticonvulsant effects of the monoterpene this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Antinociceptive and anticonvulsant effects of the monoterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiolytic-like effects of inhaled this compound in experimental mouse anxiety models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jfda-online.com [jfda-online.com]

- 9. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-listeria Activities of Linalool and Its Mechanism Revealed by Comparative Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anti-listeria Activities of Linalool and Its Mechanism Revealed by Comparative Transcriptome Analysis [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. rjptsimlab.com [rjptsimlab.com]

role of linalool oxide enantiomers in floral scents and pollination

An In-depth Technical Guide on the Role of Linalool (B1675412) Oxide Enantiomers in Floral Scents and Pollination

Introduction

Linalool, an acyclic monoterpene alcohol, is a ubiquitous component of floral scents across more than 200 plant species.[1] It plays a pivotal role in plant-insect interactions, acting as a key signaling molecule for pollinators.[2][3] Linalool exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, which possess distinct olfactory properties.[4][5] These enantiomers can be further metabolized in plants to form a variety of derivatives, including the furanoid and pyranoid linalool oxides. These oxides, which also exist in multiple stereoisomeric forms, are crucial contributors to the complexity and specificity of floral bouquets, mediating the intricate communication between plants and their pollinators.

This guide provides a comprehensive overview of the biosynthesis, distribution, and function of linalool oxide enantiomers in floral scents. It details the experimental protocols used to study these compounds and summarizes the current understanding of their role in shaping pollinator behavior, offering valuable insights for researchers in chemical ecology, plant science, and drug development.

Biosynthesis of Linalool and this compound Enantiomers

The stereochemistry of linalool oxides in floral scents is determined by the enantioselective biosynthesis of their precursor, linalool.

2.1 Linalool Synthesis: The biosynthesis of linalool begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP). These molecules are condensed to form geranyl diphosphate (GPP), the direct precursor for most monoterpenes. The final and critical step is catalyzed by linalool synthase (LIS), a type of terpene synthase (TPS). Different LIS enzymes specifically produce either (S)-(+)-linalool or (R)-(-)-linalool from GPP. For instance, in Arabidopsis thaliana, the terpene synthases TPS10 and TPS14 produce (-)-linalool (B1674924) and (+)-linalool, respectively.

2.2 this compound Formation: Once synthesized, linalool enantiomers can undergo further enzymatic modifications, primarily oxidation and subsequent cyclization, to form the various this compound isomers. This process is often mediated by cytochrome P450 monooxygenases. The proposed biosynthetic pathway involves the regioselective epoxidation of the 6,7-double bond of linalool, followed by an intramolecular cyclization of the resulting epoxy-alcohol. This cyclization can result in the formation of five-membered rings (furanoid oxides) or six-membered rings (pyranoid oxides), each with cis and trans diastereomers. The specific enantiomer of the linalool precursor dictates the stereochemistry of the resulting oxide products.

Caption: Biosynthetic pathway of this compound enantiomers.

Enantiomeric Distribution in Floral Scents

The enantiomeric composition of linalool and its oxides varies significantly among different plant species, and even between genotypes or at different times of the day. This variation is a key factor in the specificity of plant-pollinator interactions. While some plants produce nearly pure enantiomers, many produce mixtures of both (R) and (S) isomers.

Table 1: Enantiomeric Distribution of Linalool and Linalool Oxides in Select Floral Scents

| Plant Species | Compound | Enantiomeric Ratio (%R : %S) or Dominant Enantiomer | Reference |

| Actinidia polygama (Silver Vine) | Linalool | Almost exclusively (S)-linalool | |

| Actinidia chrysantha (Golden Kiwi) | Linalool | Almost exclusively (S)-linalool | |

| Actinidia arguta (Hardy Kiwi) | Linalool | Varies between clones and years (e.g., 55:45 to 40:60) | |

| Actinidia chrysantha | Linalool Oxides | Preferential processing of (S)-isomer to oxides | |

| Actinidia polygama | Linalool Oxides | Less discriminatory, processes both (R) and (S)-linalool | |

| Camellia sinensis var. assamica | Linalool | Young leaves have a higher proportion of R-linalool | |

| Camellia sinensis var. assamica | This compound A | (2S, 5S)-isomer ratio ranges from 49.55% to 91.37% | |

| Camellia sinensis var. assamica | This compound B | (2S, 5R)-isomer is typically >50% | |

| Syringa vulgaris (Lilac) | Lilac compounds | (S)-configured due to exclusive production of (S)-linalool |

Role in Pollinator Attraction and Behavior

The stereochemistry of linalool oxides plays a critical role in mediating pollinator behavior. Insects possess highly sensitive olfactory systems capable of distinguishing between enantiomers, which can lead to differential behavioral responses such as attraction, repulsion, or oviposition cues. This enantiospecificity allows plants to fine-tune their signals to attract effective pollinators while potentially deterring herbivores or "nectar robbers."

For example, studies on the moth Manduca sexta have shown that mated females are attracted to (S)-linalool but repelled by (R)-linalool, demonstrating a clear behavioral preference based on chirality. Similarly, the cabbage moth Mamestra brassicae shows stronger electrophysiological responses to (R)-(-)-linalool compared to its (+)-enantiomer. In the case of the oriental fruit fly, Bactrocera dorsalis, females are specifically attracted to cis-linalool oxide, a response mediated by the odorant receptor OR45a. This highlights how specific oxide isomers can be crucial for female-specific attractants.

Caption: Pollinator olfactory signaling pathway for linalool oxides.

Table 2: Pollinator and Herbivore Behavioral Responses to Linalool and this compound Enantiomers

| Insect Species | Compound | Behavioral Response | Reference |

| Manduca sexta (Tobacco Hornworm) | (S)-(+)-Linalool | Attraction of mated females | |

| Manduca sexta (Tobacco Hornworm) | (R)-(-)-Linalool | Repulsion of mated females | |

| Lygus lineolaris (Tarnished Plant Bug) | (S)-(+)-Linalool | Attraction | |

| Lygus lineolaris (Tarnished Plant Bug) | (R)-(-)-Linalool | Neither attractive nor deterrent | |

| Mamestra brassicae (Cabbage Moth) | (R)-(-)-Linalool | Stronger olfactory receptor neuron response | |

| Mamestra brassicae (Cabbage Moth) | (S)-(+)-Linalool | Weaker olfactory receptor neuron response | |

| Bactrocera dorsalis (Oriental Fruit Fly) | cis-Linalool Oxide | Female-specific attraction |

Experimental Protocols

5.1 Analysis of this compound Enantiomers via Chiral Gas Chromatography

The quantitative analysis and enantiomeric separation of linalool oxides from complex floral volatile mixtures are primarily achieved using multidimensional gas chromatography with a chiral stationary phase.

-

Sample Collection: Volatiles are collected from the headspace of flowers using methods like solid-phase microextraction (SPME) or dynamic headspace collection (trapping on a sorbent like Porapak Q or Tenax).

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) or flame ionization detector (FID) is used. For enantiomeric separation, a chiral column is essential. Modified cyclodextrin (B1172386) columns, such as those with permethylated beta-cyclodextrin (B164692) (e.g., Rt-βDEXsm) or modified gamma-cyclodextrin (B1674603) (e.g., Lipodex E), are commonly employed.

-

GC Method:

-

Injector: Splitless or PTV, 220-250°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1-2 mL/min).

-

Oven Program: A typical program starts at a low temperature (e.g., 40-60°C) held for several minutes, followed by a slow ramp (e.g., 1-5°C/min) to a final temperature of around 200-230°C. This slow ramp is crucial for resolving the enantiomers.

-

Detector: MS for identification (scan range m/z 35-450) and FID for quantification.

-

-

Identification: Enantiomers are identified by comparing their retention times to those of authentic chiral standards. Mass spectra confirm the compound's identity.

5.2 Pollinator Behavioral Assays

To determine the biological relevance of specific enantiomers, behavioral assays are conducted.

-

Y-Tube Olfactometer: This laboratory-based assay tests the preference of an insect. An insect is placed at the base of a Y-shaped glass tube. A different odorant (e.g., (S)-oxide vs. (R)-oxide, or odorant vs. solvent control) is introduced into the airflow of each arm. The insect's choice of which arm to enter indicates its preference.

-

Electroantennography (EAG): This technique measures the overall electrical response of an insect's antenna to an odorant. An electrode is placed on the antenna, and a puff of the odorant is delivered. The resulting depolarization (EAG response) indicates that the antenna's olfactory neurons can detect the compound. This method is excellent for screening antennally-active compounds.

-

Field Trapping: Traps baited with specific enantiomers or blends are placed in the natural environment. The number and species of insects captured in each trap are recorded to assess attraction under field conditions. Trap design and color can be important variables to control.

Caption: Experimental workflow for scent analysis and bioassays.

Conclusion

The enantiomers of linalool oxides are not merely subtle variations of a common floral volatile; they are potent and specific chemical signals that play a definitive role in the ecology and evolution of plant-pollinator interactions. The biosynthesis of these compounds is an enantioselective process that allows plants to generate highly specific scent bouquets. Pollinators, in turn, have evolved sophisticated olfactory systems capable of discriminating between these stereoisomers, leading to differential behavioral outcomes that benefit both plant and pollinator.

Understanding the biosynthesis, distribution, and functional role of this compound enantiomers is crucial for a complete picture of chemical communication in nature. The detailed experimental protocols for their analysis and the quantification of pollinator responses provide the necessary tools for researchers to delve deeper into this complex field. This knowledge has significant implications for agriculture, including the development of targeted attractants for enhancing pollination or for pest management strategies, ultimately harnessing the nuanced language of floral scents.

References

- 1. flavorfrenzy.com [flavorfrenzy.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Odor distinctiveness between enantiomers of linalool: difference in perception and responses elicited by sensory test and forehead surface potential wave measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

occurrence of cis- and trans-linalool oxide in tea aroma

An In-depth Technical Guide on the Occurrence of cis- and trans-Linalool Oxide in Tea Aroma

Introduction

The aroma of tea (Camellia sinensis) is a complex mosaic of hundreds of volatile organic compounds (VOCs) that define its quality and character. Among these, terpenoids play a crucial role, with linalool (B1675412) and its derivatives being significant contributors to the desirable floral and sweet notes of many teas[1]. Linalool, a monoterpene alcohol, can be transformed into various oxides, primarily cis- and trans-linalool oxides, which exist in both five-membered (furanoid) and six-membered (pyranoid) ring structures. These oxides possess distinct aroma profiles, ranging from floral and earthy to sweet and woody, and their presence and relative abundance are highly dependent on the tea cultivar, processing methods, and environmental factors[2][3].

This technical guide provides a comprehensive overview of the occurrence of cis- and trans-linalool oxides in tea. It consolidates quantitative data from various studies, details the analytical methodologies for their identification and quantification, and illustrates the biosynthetic pathways and experimental workflows involved in their analysis. This document is intended for researchers and scientists in the fields of food chemistry, natural product chemistry, and tea science.

Biosynthesis and Formation of Linalool Oxides

The formation of linalool oxides in tea is a multifaceted process involving both enzymatic and non-enzymatic pathways, influenced by genetic and environmental factors.

Biosynthesis of Linalool

Linalool is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of tea leaves. The precursor, geranyl pyrophosphate (GPP), is converted to linalool by the action of linalool synthases (LIS)[4][5]. Studies have identified specific linalool synthase genes in Camellia sinensis, such as CsLIS1 and CsLIS2, whose expression is upregulated by both biotic and abiotic stresses, including mechanical damage and insect infestation.

Conversion to Linalool Oxides

Linalool serves as a direct precursor to its oxides. This transformation can occur through several mechanisms:

-

Oxidation: Linalool can be oxidized to form linalool oxides. This process may be catalyzed by non-specific enzymes within the tea leaf.

-

Glycosidically Bound Precursors: A significant portion of linalool oxides in tea are not formed directly from free linalool during processing. Instead, they are released from non-volatile glycosidic precursors through enzymatic hydrolysis. These precursors, such as trans- and cis-linalool 3,6-oxide 6-O-beta-D-xylopyranosyl-beta-D-glucopyranosides, accumulate in fresh tea leaves and are hydrolyzed by glycosidases during processing steps like withering and fermentation. This enzymatic release from bound forms is a key reason for the increase in linalool oxides in semi-fermented (oolong) and fully fermented (black) teas.

Factors Influencing Formation

Several factors significantly impact the concentration of linalool oxides in tea:

-

Tea Cultivar: Different tea varieties exhibit distinct profiles of linalool and its oxides. For instance, C. sinensis var. assamica generally has high levels of linalool but lower levels of linalool oxides, whereas C. sinensis var. sinensis shows the opposite trend, suggesting genetic differences in the transformation ability.

-

Processing: Manufacturing steps are critical. Withering, rolling, and fermentation introduce mechanical and oxidative stress, which enhances the activity of enzymes responsible for releasing linalool oxides from their glycosidic precursors. Consequently, black and oolong teas typically have higher concentrations of these compounds than green or white teas.

-

Biotic Stress: Infestation by insects like the tea green leafhopper (Empoasca onukii) has been shown to induce the entire metabolic pathway from linalool to linalool oxides and their glucosides, leading to an accumulation of these aroma compounds.

The biosynthetic pathway and influencing factors are illustrated in the diagram below.

References

Linalool Oxide as a Chiral Building Block in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide, a naturally occurring monoterpene, is found in a variety of plants and essential oils and is a significant contributor to the aromas of many foods and beverages, including tea, grapes, and wine.[1][2] It exists as eight distinct stereoisomers, comprising furanoid (five-membered ring) and pyranoid (six-membered ring) diastereomers, each with cis and trans configurations.[1][3] Beyond its role in flavors and fragrances, linalool oxide has emerged as a valuable and versatile chiral building block in organic synthesis.[1][4] The readily available enantiomers of its precursor, linalool, provide access to all eight stereoisomers of this compound, making it an attractive starting material for the stereoselective synthesis of complex bioactive natural products.[1][5] This guide provides a comprehensive overview of the synthesis of this compound isomers, their application as chiral synthons, and detailed experimental protocols.

Stereoselective Synthesis of this compound Isomers

The most common and direct method for preparing enantiopure linalool oxides begins with the corresponding enantiomer of linalool.[1] The biosynthesis of these compounds is believed to proceed through a regioselective mono-epoxidation of the trisubstituted double bond of linalool, followed by an intramolecular cyclization of the resulting epoxy-alcohol.[1][3] This natural pathway is effectively mimicked in the laboratory.

A widely used laboratory-scale synthesis involves the epoxidation of an enantiopure linalool using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), followed by an acid-catalyzed cyclization.[1] This one-pot reaction is highly regioselective for the trisubstituted double bond and yields a diastereoisomeric mixture of furanoid and pyranoid oxides.[1] The ratio of these isomers can be influenced by the reaction conditions, but typically the furanoid form is favored.[1][3]

Alternative enantioselective methods have also been developed, such as those employing Sharpless dihydroxylation of linalyl acetate (B1210297) followed by a stereoselective cyclization, to afford the pyranoid linalool oxides.[6]

Quantitative Data Presentation

The acid-catalyzed cyclization of the epoxide derived from (R)-linalool typically yields a mixture of furanoid and pyranoid oxides. The distribution and properties of these isomers are summarized below.

| Parameter | Furanoid Isomers | Pyranoid Isomers |

| Yield (as a percentage of the mixture) | 81% | 19% |

| Diastereomeric Ratio (cis:trans) | 39:42 | 10:9 |

Table 1: Typical Yields and Diastereomeric Ratios from the Epoxidation-Cyclization of (R)-Linalool.[1][3]

The individual stereoisomers can be separated chromatographically after selective derivatization. The optical rotation values for the isomers derived from (R)-linalool (ee > 95%) are provided in the following table.

| Isomer | Specific Rotation [α]D20 | Solvent |

| (2S,5R)-cis-Furanoid this compound | +1.8 (c 2.1) | CHCl3 |

| (2R,5R)-trans-Furanoid this compound | -6.5 (c 1.8) | CHCl3 |

| (3R,6R)-cis-Pyranoid this compound | +1.5 (c 1.5) | CHCl3 |

| (3S,6R)-trans-Pyranoid this compound | +15.2 (c 1.3) | CHCl3 |

Table 2: Spectroscopic Data for this compound Isomers.[1]

Experimental Protocols

Preparation of the Mixture of this compound Isomers from (R)-Linalool

This protocol is adapted from a user-friendly procedure for the laboratory-scale synthesis of all eight stereoisomeric forms of this compound.[1]

Reagents and Equipment:

-

(-)-(R)-Linalool (98% purity, ee > 95%)

-

meta-Chloroperbenzoic acid (m-CPBA, 77% w/w)

-

Dichloromethane (CH2Cl2)

-

p-Toluenesulfonic acid (PTSA)

-

Aqueous Sodium Metabisulfite (Na2S2O5, 10% w/w)

-

Mechanically stirred reaction vessel

-

Standard glassware for extraction and work-up

Procedure:

-

A solution of (−)-(R)-linalool (25 g, 162 mmol) in CH2Cl2 (150 mL) is cooled to 0 °C in a mechanically stirred reaction vessel.

-

m-Chloroperbenzoic acid (40 g, 178 mmol) is added portion-wise to the stirred solution at 0 °C.

-

The reaction mixture is stirred for 2 hours at 0 °C and then left overnight.

-

A catalytic amount of PTSA (1 g, 5.2 mmol) is added to ensure complete cyclization.

-

The reaction is quenched by the addition of aqueous Na2S2O5 (60 mL, 10% w/w) and stirred for an additional hour.

-

The mixture is cooled to 0 °C, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mixture of this compound isomers.[1]

Separation of the this compound Isomers

The separation of the four isomers obtained from a single linalool enantiomer is achieved through selective derivatization followed by chromatography.[1]

-

Benzoylation of Pyranoid Oxides: The crude mixture is dissolved in dry CH2Cl2 and pyridine. Benzoyl chloride is added dropwise at 0 °C. The pyranoid isomers selectively react to form benzoate (B1203000) esters due to their less sterically hindered secondary hydroxyl group. These esters can then be separated from the unreacted furanoid oxides by column chromatography.[1]

-

Hydrolysis of Benzoates: The separated benzoate esters are hydrolyzed using NaOH in methanol (B129727) to yield a mixture of cis- and trans-pyranoid linalool oxides, which can then be separated by chromatography.[1]

-

Acetylation of Furanoid Oxides: The unreacted furanoid oxides from the benzoylation step are acetylated using acetic anhydride (B1165640) and sodium acetate.[1]

-

Chromatographic Separation and Hydrolysis of Acetates: The resulting diastereomeric acetates are separable by column chromatography. Subsequent hydrolysis (e.g., using LiAlH4) of the separated acetates yields the pure cis- and trans-furanoid linalool oxides.[1]

Mandatory Visualization

Caption: Postulated biosynthetic pathway of this compound isomers from linalool enantiomers.[1][3]

Caption: Experimental workflow for the preparation and separation of this compound isomers.[1][4]

Applications in the Total Synthesis of Bioactive Natural Products

The stereochemically defined tetrahydrofuran (B95107) and tetrahydropyran (B127337) cores of linalool oxides make them excellent starting points for the synthesis of more complex molecules. A notable example is the use of this compound-derived structures in the enantioselective total synthesis of the β-carboline alkaloids (−)-isocyclocapitelline and (−)-isochrysotricine.[5][7]

In these syntheses, a key strategic step involves the gold-catalyzed cycloisomerization of a dihydroxyallene, which is itself derived from a propargyl oxirane precursor that shares stereochemical features with this compound.[5] This demonstrates a powerful center-to-axis-to-center chirality transfer, where the stereochemistry of the initial building block dictates the final configuration of the natural product.[5]

Caption: Synthetic strategy for β-carboline alkaloids using a this compound-like precursor.[5][7]

Biological Relevance of Linalool and its Derivatives

For professionals in drug development, the inherent biological activity of the parent compound, linalool, provides a compelling context for its derivatives. Linalool is known to exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[8][9] It has also shown effects on the central nervous system.[8] These diverse bioactivities suggest that synthetic derivatives based on the this compound scaffold could be promising leads for new therapeutic agents.

Conclusion

This compound is a readily accessible and highly versatile chiral building block in modern organic synthesis. The ability to produce all eight of its stereoisomers from the enantiomers of linalool provides a rich platform for stereoselective synthesis.[1] Its utility has been demonstrated in the total synthesis of complex natural products, underscoring its importance to researchers in synthetic chemistry and drug discovery. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists looking to harness the synthetic potential of this remarkable class of natural products.

References

- 1. A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene this compound [mdpi.com]

- 2. dpi-journals.com [dpi-journals.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of each stereoisomer of the pyranoid linalool oxides: The linalool route - Lookchem [lookchem.com]

- 7. Golden opportunities in natural product synthesis: first total synthesis of (–)-isocyclocapitelline and (–)-isochrysotricine by gold-catalyzed allene cycloisomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial and Antifungal Potential of Linalool Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide, a naturally occurring monoterpenoid derived from the oxidation of linalool, has emerged as a compound of interest in the search for novel antimicrobial and antifungal agents. As a key constituent of various essential oils, its biological activities are of significant interest to the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial and antifungal properties of linalool oxide, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While research specifically on this compound is still developing, this guide also draws upon the extensive body of work on its precursor, linalool, to infer potential properties and mechanisms, clearly indicating where such inferences are made.

Quantitative Antimicrobial and Antifungal Data

Quantitative data on the antimicrobial and antifungal efficacy of this compound is limited in publicly available literature. However, a key study by Satoh et al. (2022) has demonstrated the potent antifungal activity of racemic mixtures of trans- and cis-linalool oxide against several fungal species. The specific Minimum Inhibitory Concentration (MIC) values from this study are not detailed in the available abstracts, representing a critical knowledge gap.

For comparative purposes, the following tables summarize the well-documented antimicrobial and antifungal activities of linalool . It is plausible that this compound exhibits a similar spectrum of activity, though potentially with different potencies.

Table 1: Summary of Antifungal Activity of Linalool

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

| Candida albicans (fluconazole-resistant) | 64 - 256 | 128 - 256 | [1] |

| Candida albicans | 1000 | - | [2] |

| Candida tropicalis | 500 | - | [2] |

| Candida krusei | 2000 | - | [2] |

| Trichophyton rubrum (fluconazole-resistant) | 256 - 512 | - | [3] |

Table 2: Summary of Antibacterial Activity of Linalool

| Bacterial Species | MIC Value | Reference |

| Pseudomonas fluorescens | 1.25 µL/mL | [4] |

| Listeria monocytogenes | 0.5% (v/v) | [5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.65 - 211.24 µg/mL | [6] |

Note: The above data pertains to linalool and should be considered as indicative for potential studies on this compound.

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial and antifungal properties of this compound are not explicitly available. However, standard methodologies used for linalool and other volatile compounds can be adapted.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of a substance that prevents visible growth of a microorganism, is a crucial metric. The broth microdilution method is a commonly employed technique.

Protocol: Broth Microdilution Method (adapted from Medeiros et al., 2022)

-

Preparation of this compound Emulsion:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a low percentage (e.g., <1%).

-

Add a surfactant like Tween 80 to aid in emulsification in the growth medium.

-

Prepare serial dilutions of the this compound emulsion in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (bacteria or fungi) to a specific cell density (e.g., 10^5 CFU/mL).

-

-

Incubation:

-

Add the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include positive (microorganism in broth without this compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).

-

-

MIC Determination:

-

Visually assess the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

-

Antifungal Susceptibility Testing for Volatile Compounds

Given that this compound is a volatile compound, methods that account for its vapor phase activity are also relevant.

Protocol: Vapor Phase Diffusion Assay (adapted from Gligorijevic et al., 2020)

-

Plate Preparation:

-

Inoculate the entire surface of an agar (B569324) plate (e.g., Potato Dextrose Agar for fungi) with the test fungus.

-

Place a sterile filter paper disc on the inner surface of the Petri dish lid.

-

-

Application of this compound:

-

Apply a known volume of this compound to the filter paper disc.

-

-

Incubation:

-

Seal the Petri dish with parafilm and incubate it in an inverted position.

-

-

Measurement of Inhibition:

-